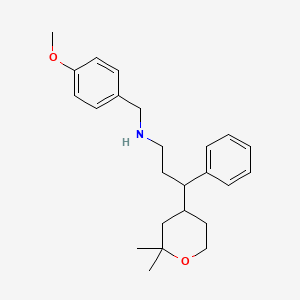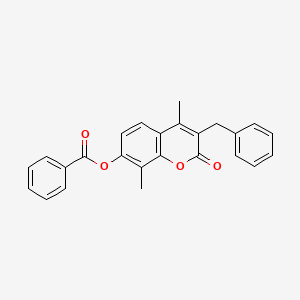
4-(2-chlorobenzyl)-N-(1-naphthylmethylene)-1-piperazinamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorobenzyl)-N-(1-naphthylmethylene)-1-piperazinamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in research literature.
Scientific Research Applications
Compound X has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer, antifungal, and antibacterial properties. In cancer research, compound X has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In antifungal research, compound X has been shown to be effective against Candida albicans, a common fungal infection. In antibacterial research, compound X has been found to be effective against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in cancer, fungal, and bacterial cells. In cancer cells, compound X has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and cell division. In fungal cells, compound X has been found to inhibit the activity of ergosterol biosynthesis enzymes, which are essential for fungal cell membrane formation. In bacterial cells, compound X has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, compound X has been found to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In antifungal research, compound X has been shown to disrupt fungal cell membrane integrity and induce fungal cell death. In antibacterial research, compound X has been found to inhibit bacterial growth and induce bacterial cell death.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for lab experiments, including its high potency, broad-spectrum activity, and low toxicity. However, there are also limitations to using compound X, including its limited solubility in water and its potential for off-target effects. Researchers must carefully consider these factors when designing experiments using compound X.
Future Directions
There are several future directions for research on compound X. One area of interest is the development of novel derivatives of compound X with improved potency and selectivity. Another area of interest is the investigation of the synergistic effects of compound X with other anticancer, antifungal, and antibacterial agents. Additionally, the potential use of compound X in combination therapy for cancer, fungal, and bacterial infections is an area of active research.
Conclusion
In conclusion, compound X is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method has been optimized to achieve high yield and purity. Compound X has been extensively studied for its anticancer, antifungal, and antibacterial properties, and its mechanism of action involves the inhibition of key enzymes and proteins in cancer, fungal, and bacterial cells. Future research directions include the development of novel derivatives, investigation of synergistic effects, and exploration of combination therapy.
Synthesis Methods
The synthesis of compound X involves the reaction of 2-chlorobenzylamine with 1-naphthaldehyde and piperazine in the presence of a catalyst. The resulting compound is then purified by recrystallization to obtain the hydrochloride salt form. The synthesis method has been optimized to achieve high yield and purity of compound X.
properties
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-naphthalen-1-ylmethanimine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3.ClH/c23-22-11-4-2-7-20(22)17-25-12-14-26(15-13-25)24-16-19-9-5-8-18-6-1-3-10-21(18)19;/h1-11,16H,12-15,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXILNBATJSLJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=CC4=CC=CC=C43.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170224.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5170231.png)

![(2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine](/img/structure/B5170237.png)
![propyl 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5170245.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5170257.png)
![methyl 2-({[(3-bromobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5170278.png)
![1-[(4-nitrophenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5170281.png)

![N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5170291.png)
![2-[(3-hydroxypropyl)amino]-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile](/img/structure/B5170297.png)
![N,N-diethyl-2-[(2-ethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)oxy]ethanamine](/img/structure/B5170302.png)
![4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5170310.png)